molecular formula C24H23N5O B7694742 1-{3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-phenylpiperazine

1-{3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-phenylpiperazine

Cat. No.: B7694742
M. Wt: 397.5 g/mol
InChI Key: HXWMWMNJWZCPAZ-UHFFFAOYSA-N
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Description

1-{3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-phenylpiperazine is a complex organic compound that features a combination of heterocyclic structures, including oxadiazole, pyridine, and piperazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1-{3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-phenylpiperazine typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-{3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. .

Scientific Research Applications

1-{3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-phenylpiperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

1-{3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-phenylpiperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these three heterocyclic structures, which may confer unique biological properties and applications.

Properties

IUPAC Name

3-(2-methylphenyl)-5-[2-(4-phenylpiperazin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O/c1-18-8-5-6-11-20(18)22-26-24(30-27-22)21-12-7-13-25-23(21)29-16-14-28(15-17-29)19-9-3-2-4-10-19/h2-13H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWMWMNJWZCPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N=CC=C3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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